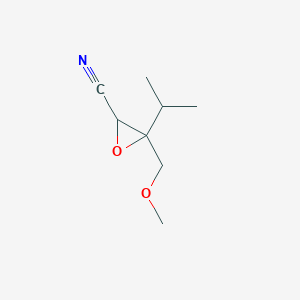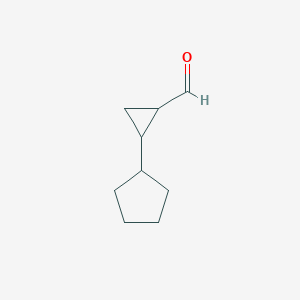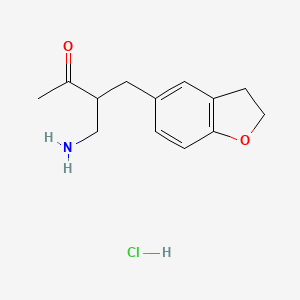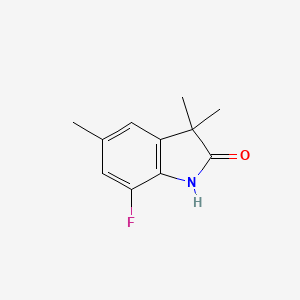![molecular formula C15H17NO4 B13231346 Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13231346.png)
Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate: is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.30 g/mol . This compound is of interest due to its unique structure, which includes a piperidine ring and a formyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, often using reagents like formic acid or formyl chloride.
Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperidine ring can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with biological receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-formylphenoxy)acetate: Similar structure but with an ether linkage instead of a piperidine ring.
Methyl 2-(4-formylphenyl)acetate: Lacks the piperidine ring, making it less complex.
Uniqueness
Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate is unique due to the presence of both a piperidine ring and a formyl group, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate |
InChI |
InChI=1S/C15H17NO4/c1-20-15(19)9-16-7-6-13(8-14(16)18)12-4-2-11(10-17)3-5-12/h2-5,10,13H,6-9H2,1H3 |
InChI Key |
RXXFBQFIZWYXCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13231264.png)


![(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine](/img/structure/B13231301.png)

![N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13231311.png)

![2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13231317.png)


![3-{[(azetidin-3-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B13231358.png)


![3-(Chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13231365.png)
